molecular formula C9H4BrCl2N3O2 B11777092 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11777092
M. Wt: 336.95 g/mol
InChI Key: ZLFSFODGYIQTKR-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of Bromine and Dichlorophenyl Groups: The bromine and dichlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The dichlorophenyl group can be introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of tubular reactors for diazotization reactions, as described in some patents, can improve the stability and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and dichlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Shares the bromine and carboxylic acid groups but differs in the aromatic ring structure.

    5-Bromo-1,3-dichloro-2-fluorobenzene: Similar in having bromine and dichlorophenyl groups but lacks the triazole ring.

Uniqueness

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H4BrCl2N3O2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-4(11)1-5(12)3-6/h1-3H,(H,16,17)

InChI Key

ZLFSFODGYIQTKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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